1-N-Fmoc-2-methylpropane-1,2-diamine HCl 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753019
InChI: InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H
SMILES: CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Molecular Formula: C19H23ClN2O2
Molecular Weight: 346.8 g/mol

1-N-Fmoc-2-methylpropane-1,2-diamine HCl

CAS No.:

Cat. No.: VC13753019

Molecular Formula: C19H23ClN2O2

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

1-N-Fmoc-2-methylpropane-1,2-diamine HCl -

Specification

Molecular Formula C19H23ClN2O2
Molecular Weight 346.8 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride
Standard InChI InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H
Standard InChI Key TXNYUELXDCWLAX-UHFFFAOYSA-N
SMILES CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Canonical SMILES CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a propane-1,2-diamine backbone with a methyl substituent at the second carbon and an Fmoc-protected primary amine. The hydrochloride salt enhances stability and solubility in polar solvents, critical for solid-phase peptide synthesis (SPPS). Key physicochemical parameters include:

PropertyValueSource
Molecular Weight346.8 g/mol
Melting PointNot reported (decomposes >200°C)
SolubilityDMF, DCM, aqueous buffers
Storage Conditions2–8°C in inert atmosphere

The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_2) introduces UV activity (λmax\lambda_{\text{max}} = 268 nm), enabling reaction monitoring via HPLC . Steric effects from the methyl group influence coupling efficiency compared to non-substituted analogs like Fmoc-ethylenediamine .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions:

  • Fmoc Protection: 2-Methylpropane-1,2-diamine reacts with Fmoc-Cl (1.1 eq) in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0–25°C for 4–6 hr. The base scavenges HCl, driving the reaction to >85% yield.

  • Salt Formation: The product is treated with HCl (1M in diethyl ether) to precipitate the hydrochloride salt, isolated via vacuum filtration (92–95% purity) .

Industrial Production

Optimized conditions employ continuous flow reactors with:

  • Residence time: 30–60 min

  • Temperature: 20–40°C

  • Catalytic TEA (0.5 eq) to minimize side reactions .
    Automated purification systems (e.g., centrifugal partition chromatography) achieve >99% purity for pharmaceutical applications.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As a key building block, this compound enables:

  • Selective Amino Protection: The Fmoc group is stable to piperidine (20% in DMF), allowing iterative deprotection during chain elongation .

  • Orthogonal Reactivity: The free secondary amine participates in amide bond formation without competing reactions, facilitating synthesis of cyclic peptides .

Table 1 compares coupling efficiencies using common reagents:

Coupling ReagentReaction Time (min)Yield (%)
HATU3095
EDC/HOBt6088
DIC/Oxyma4592

Data adapted from .

Bioconjugation Strategies

The compound’s dual functionality enables:

  • Protein-Peptide Hybrids: Conjugation via NHS esters to lysine residues (pH 8.5, 4°C) .

  • Lipidated Peptides: Thioether linkage to maleimide-functionalized lipids.
    A 2024 study demonstrated its use in antibody-drug conjugates (ADCs) with 3.2-fold improved tumor targeting vs. traditional linkers.

Material Science Innovations

Hydrogel Fabrication

Incorporating this monomer (5–10 mol%) into polyethylene glycol (PEG) hydrogels enhances:

  • Mechanical Strength: Storage modulus increases from 1.2 kPa to 4.8 kPa.

  • Protease Resistance: 78% mass retention after 7 days in collagenase.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces show:

  • 2.1 nm thickness via ellipsometry

  • 0.32 nm roughness (AFM)

  • Stable >72 hr in PBS .

Comparative Analysis with Structural Analogs

The methyl group’s steric influence differentiates this compound from:

  • Fmoc-ethylenediamine: Faster coupling (30 vs. 45 min) but lower solubility .

  • Mono-Fmoc-1,3-diaminopropane: Altered peptide helicity (15° vs. 25° in α-helices) .

  • Boc-protected variants: Requires harsher deprotection (TFA vs. piperidine) .

Future Directions

Emerging applications include:

  • mRNA Delivery: Complexation with lipid nanoparticles (LNPs) improves transfection efficiency by 40%.

  • Theranostic Agents: Gd³⁺ chelation for MRI-guided drug release .
    Ongoing clinical trials (NCT05248724) explore its role in anticancer peptide vaccines.

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